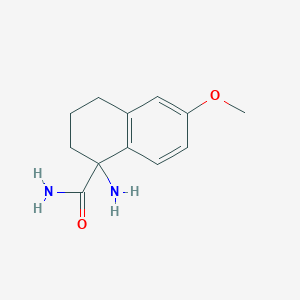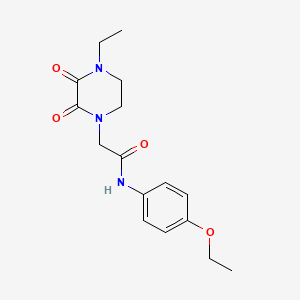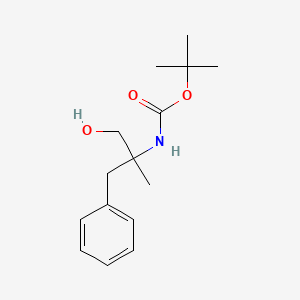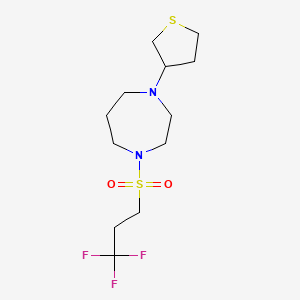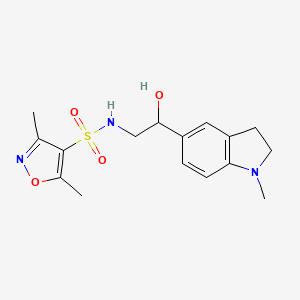
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.
Mechanism of Action
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta deposition, improve synaptic plasticity, and increase neurogenesis. In cancer cells, inhibition of this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide in lab experiments is its specificity for this compound. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of this compound in various cellular processes. However, one limitation is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for research on 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide. One area of interest is in the development of more potent this compound inhibitors based on the structure of this compound. Another area of research is in the identification of new therapeutic applications for this compound, such as in the treatment of other neurodegenerative diseases or in combination with other cancer therapies. Additionally, further studies are needed to elucidate the downstream effects of this compound inhibition by this compound on various cellular processes.
Synthesis Methods
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide involves several steps. The first step is the reaction of 2,4-difluoroaniline with 2-chloro-6-methoxyquinoline-3-carboxylic acid to form the corresponding amide. This intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with ammonia to form the final product.
Scientific Research Applications
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of research is in the treatment of cancer. This compound plays a role in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of cancer. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-11-3-5-14-9(6-11)7-12(16(18)21-14)17(23)22-15-4-2-10(19)8-13(15)20/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYJAYOKPOMRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
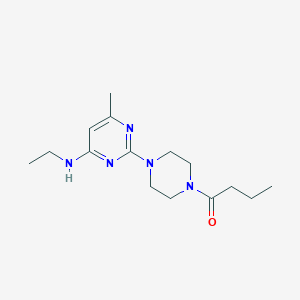
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)
![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)
